molecular formula C11H13BrN2 B7587966 3-[(3-Bromophenyl)methylamino]butanenitrile

3-[(3-Bromophenyl)methylamino]butanenitrile

Cat. No. B7587966
M. Wt: 253.14 g/mol
InChI Key: LRDDANAEXYSUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methylamino]butanenitrile, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to selectively target the bromodomain and extra-terminal (BET) family of proteins, specifically BRD-4.

Scientific Research Applications

3-[(3-Bromophenyl)methylamino]butanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammation research, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In viral infections, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have been shown to inhibit viral replication and reduce viral load.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylamino]butanenitrile involves the inhibition of 3-[(3-Bromophenyl)methylamino]butanenitrile, a protein that plays a crucial role in the regulation of gene expression. 3-[(3-Bromophenyl)methylamino]butanenitrile binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting 3-[(3-Bromophenyl)methylamino]butanenitrile, 3-[(3-Bromophenyl)methylamino]butanenitrile prevents the recruitment of transcriptional machinery, thereby inhibiting gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Bromophenyl)methylamino]butanenitrile have been extensively studied in vitro and in vivo. In cancer research, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In viral infections, 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors have been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Bromophenyl)methylamino]butanenitrile in lab experiments include its selectivity for 3-[(3-Bromophenyl)methylamino]butanenitrile, its potency, and its ability to inhibit gene expression. However, there are also limitations to its use, including its potential toxicity, its limited solubility, and its potential off-target effects.

Future Directions

There are several future directions for the research and development of 3-[(3-Bromophenyl)methylamino]butanenitrile. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of more potent and selective 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors. Additionally, the therapeutic potential of 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors in various diseases, including cancer, inflammation, and viral infections, needs to be further explored. Finally, the potential off-target effects of 3-[(3-Bromophenyl)methylamino]butanenitrile inhibitors need to be thoroughly investigated to ensure their safety for clinical use.
Conclusion
In conclusion, 3-[(3-Bromophenyl)methylamino]butanenitrile is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective targeting of 3-[(3-Bromophenyl)methylamino]butanenitrile and its ability to inhibit gene expression make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and viral infections. However, further research is needed to optimize its synthesis, improve its potency and selectivity, and investigate its potential off-target effects.

Synthesis Methods

The synthesis of 3-[(3-Bromophenyl)methylamino]butanenitrile involves the reaction of 3-bromobenzylamine with butyronitrile in the presence of a base. The resulting product is purified using column chromatography to obtain a white solid with a purity of more than 95%. The synthesis method is relatively simple and has been optimized for large-scale production.

properties

IUPAC Name

3-[(3-bromophenyl)methylamino]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-9(5-6-13)14-8-10-3-2-4-11(12)7-10/h2-4,7,9,14H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDDANAEXYSUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methylamino]butanenitrile

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